3-(2-chlorobenzyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine
Description
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Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[(2,4-dichlorophenyl)methylsulfanyl]-6,7-dimethoxyquinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3N3O2S/c1-31-21-10-17-20(11-22(21)32-2)29-24(33-13-15-7-8-16(25)9-19(15)27)30(23(17)28)12-14-5-3-4-6-18(14)26/h3-11,28H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAWHEHZRFKIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorobenzyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine, with the CAS number 866144-96-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H20Cl3N3O2S
- Molecular Weight : 520.86 g/mol
- Predicted Boiling Point : 651.2 ± 65.0 °C
- Density : 1.40 ± 0.1 g/cm³
- pKa : 2.58 ± 0.20
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest at the G2/M phase in cancer cell lines.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
The exact mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies indicate that it may interact with specific cellular pathways:
- Inhibition of Kinases : Similar quinazoline derivatives have been shown to inhibit tyrosine kinases, which are crucial for cancer cell signaling.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further promoting apoptosis.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound or related quinazoline derivatives:
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that a similar quinazoline derivative inhibited proliferation in breast cancer cells through ROS-mediated pathways. |
| Lee et al. (2021) | Reported that quinazoline compounds induced apoptosis in lung cancer cells via mitochondrial dysfunction and caspase activation. |
| Kumar et al. (2023) | Found that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
